molecular formula C18H15N3O3 B10866357 N-[3-(acetylamino)phenyl]-2-hydroxyquinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B10866357
M. Wt: 321.3 g/mol
InChI Key: MCPMPUGIGMFBHH-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Acetylation of the Amino Group: The acetylamino group is introduced by acetylating the amino group using acetic anhydride in the presence of a base like pyridine.

    Coupling Reactions: The final step involves coupling the acetylamino phenyl group with the hydroxyquinoline carboxamide through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, EDCI, HOBt

Major Products

    Oxidation: Quinoline ketones

    Reduction: Quinoline alcohols

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N~4~-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and acetylamino groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(ACETYLAMINO)PHENYL]-2-HYDROXY-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with both hydroxy and acetylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-11(22)19-12-5-4-6-13(9-12)20-18(24)15-10-17(23)21-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,19,22)(H,20,24)(H,21,23)

InChI Key

MCPMPUGIGMFBHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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